Cas no 778601-65-3 (2-{[(Benzyloxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid)

2-{[(Benzyloxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a thiophene core. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate for constructing more complex molecules. The Cbz group offers selective deprotection under mild conditions, enabling controlled functionalization. The thiophene scaffold contributes to its utility in medicinal chemistry, particularly in the development of bioactive compounds. Its carboxylic acid moiety allows for further derivatization via esterification or amidation. The methyl substituent enhances stability and influences electronic properties, making it valuable for structure-activity relationship studies. This compound is typically handled under standard laboratory conditions, requiring protection from moisture and strong oxidizers.
2-{[(Benzyloxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid structure
778601-65-3 structure
Product Name:2-{[(Benzyloxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid
CAS No:778601-65-3
MF:C14H13NO4S
MW:291.32232260704
CID:6536418
PubChem ID:63615353
Update Time:2025-10-29

2-{[(Benzyloxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 778601-65-3
    • 2-{[(benzyloxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid
    • EN300-4288604
    • AKOS012925271
    • 2-{[(Benzyloxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid
    • Inchi: 1S/C14H13NO4S/c1-9-7-11(13(16)17)12(20-9)15-14(18)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,18)(H,16,17)
    • InChI Key: UIQUKSQZPVIUOL-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC(C(=O)O)=C1NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 291.05652907g/mol
  • Monoisotopic Mass: 291.05652907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 104Ų

2-{[(Benzyloxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid Pricemore >>

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Additional information on 2-{[(Benzyloxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid

Comprehensive Overview of 2-{[(Benzyloxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid (CAS No. 778601-65-3)

2-{[(Benzyloxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid (CAS No. 778601-65-3) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound, often abbreviated as Cbz-protected thiophene carboxylic acid, belongs to the class of heterocyclic carboxylic acids, which are pivotal intermediates in drug discovery and material science. Its unique structure, featuring a thiophene ring and a benzyloxycarbonyl (Cbz) protecting group, makes it a versatile building block for designing bioactive molecules.

The growing interest in thiophene derivatives stems from their applications in developing antimicrobial agents, anti-inflammatory drugs, and organic semiconductors. Researchers frequently search for "thiophene-based drug intermediates" or "Cbz-protected amino acids" to explore their potential in targeted therapies. With the rise of AI-driven drug discovery, compounds like 2-{[(Benzyloxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid are gaining traction due to their modularity in combinatorial chemistry.

From a synthetic perspective, this compound is valued for its carboxylic acid functionality, which allows for further derivatization via amidation or esterification. The Cbz group serves as a temporary protective moiety for amines, enabling selective reactions in multi-step syntheses. Such features align with the industry's demand for "highly functionalized heterocycles" and "custom synthetic building blocks," as evidenced by trending searches in chemical databases.

In the context of green chemistry, the compound's potential for biodegradable drug scaffolds is under investigation. Environmental concerns have spurred queries like "eco-friendly thiophene synthesis" and "non-toxic pharmaceutical intermediates," highlighting the need for sustainable alternatives. While 2-{[(Benzyloxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid is not classified as hazardous, its handling requires standard laboratory precautions to ensure safety.

Analytical characterization of this compound typically involves NMR spectroscopy, HPLC purity analysis, and mass spectrometry, addressing common questions about "thiophene derivative identification." Its crystalline nature and solubility profile (moderate solubility in polar aprotic solvents) further facilitate its use in scalable processes. These properties are critical for researchers optimizing "API synthesis routes" or "peptide mimetics design."

Market trends indicate rising demand for customized heterocyclic compounds, driven by advancements in personalized medicine and high-throughput screening. The compound’s CAS No. 778601-65-3 is frequently cross-referenced in patents related to kinase inhibitors and GPCR modulators, reflecting its relevance in oncology and CNS drug development. Such applications resonate with searches for "small molecule drug candidates 2024" and "emerging therapeutic scaffolds."

In summary, 2-{[(Benzyloxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid exemplifies the intersection of medicinal chemistry and material science. Its structural features and adaptability position it as a key player in addressing contemporary challenges like "drug resistance" and "multifunctional biomaterials." As research evolves, this compound will likely remain a focal point for innovations in targeted drug delivery and smart materials.

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